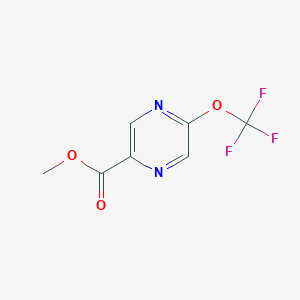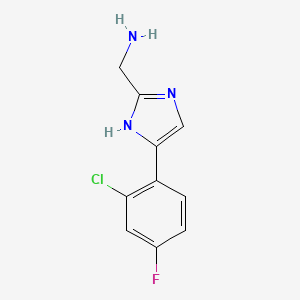![molecular formula C10H12N2O2S B11882747 6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)
6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with an ethyl group at the 6-position and a methoxymethyl group at the 2-position.
Preparation Methods
The synthesis of 6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include the use of primary amines and dimethylformamide dimethylacetal (DMF-DMA) as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include hydrazine hydrate for cyclization and benzaldehyde derivatives for substitution reactions . Major products formed from these reactions include pyran derivatives and other heterocyclic compounds .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the synthesis of key cellular components, leading to cell death.
Comparison with Similar Compounds
6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol can be compared with other thienopyrimidine derivatives, such as:
6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino: This compound has a similar core structure but different substituents, leading to variations in biological activity.
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds contain additional amino and methyl groups, which can alter their reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological characteristics.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
6-ethyl-2-(methoxymethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N2O2S/c1-3-6-4-7-9(13)11-8(5-14-2)12-10(7)15-6/h4H,3,5H2,1-2H3,(H,11,12,13) |
InChI Key |
QNNATMHKQPPYLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)







![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)
